|A-Secretase modulator 11 hydrochloride

Description

The processing of the Amyloid Precursor Protein (APP) is a central area of study in the pathology of Alzheimer's disease. APP is a transmembrane protein that can be cleaved by a series of enzymes known as secretases. The specific pathway of this cleavage determines the production of different protein fragments, some of which are benign, while others are implicated in the formation of amyloid plaques, a hallmark of Alzheimer's disease.

There are two primary pathways for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway.

The Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by an enzyme called alpha-secretase . wikipedia.org This initial cleavage occurs within the amyloid-beta (Aβ) domain of the APP, thereby precluding the formation of the Aβ peptide. wikipedia.org This process releases a soluble ectodomain known as soluble APP-alpha (sAPPα) and leaves a C-terminal fragment (CTFα) embedded in the cell membrane. sAPPα is believed to have neuroprotective and memory-enhancing functions. wikipedia.org The primary enzyme responsible for alpha-secretase activity is known as ADAM10 (A Disintegrin and Metalloproteinase 10). wikipedia.orgub.edu

The Amyloidogenic Pathway: This alternative pathway is initiated by the enzyme beta-secretase (BACE1), which cleaves APP at a different site. This is followed by a subsequent cleavage by gamma-secretase , which results in the formation of amyloid-beta peptides of varying lengths. Certain forms of Aβ, particularly Aβ42, are prone to aggregation and form the amyloid plaques found in the brains of individuals with Alzheimer's disease.

Alpha-Secretase Modulation: Given its role in preventing the formation of amyloid-beta, enhancing the activity of alpha-secretase is a significant therapeutic strategy being explored for Alzheimer's disease. nih.gov By promoting the non-amyloidogenic pathway, alpha-secretase modulators aim to increase the production of the neuroprotective sAPPα fragment and reduce the substrate available for the amyloidogenic pathway, thereby decreasing the production of Aβ peptides. patsnap.com Research in this area focuses on identifying and developing compounds that can safely and effectively upregulate the activity of ADAM10. nih.govpatsnap.com

While the concept of alpha-secretase modulation is a valid and important area of research, there is no publicly available scientific information on a specific compound named "A-Secretase modulator 11 hydrochloride."

Structure

3D Structure of Parent

Properties

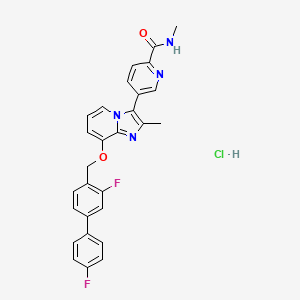

Molecular Formula |

C28H23ClF2N4O2 |

|---|---|

Molecular Weight |

521.0 g/mol |

IUPAC Name |

5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C28H22F2N4O2.ClH/c1-17-26(20-9-12-24(32-15-20)28(35)31-2)34-13-3-4-25(27(34)33-17)36-16-21-6-5-19(14-23(21)30)18-7-10-22(29)11-8-18;/h3-15H,16H2,1-2H3,(H,31,35);1H |

InChI Key |

LKXRSVMSDSUZLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=C(C=C3)C4=CC=C(C=C4)F)F)C5=CN=C(C=C5)C(=O)NC.Cl |

Origin of Product |

United States |

Chemical Synthesis and Structure Activity Relationship Studies of A Secretase Modulator 11 Hydrochloride

Advanced Synthetic Methodologies for Gamma-Secretase Modulators

The synthesis of γ-Secretase Modulator 11 hydrochloride (compound 1o ) showcases advanced methodologies in medicinal chemistry, involving multi-step sequences to construct the complex imidazopyridine scaffold. The synthesis reported by Sekioka et al. (2020) provides a clear pathway for creating this and related derivatives. nih.gov

The general synthetic route begins with the construction of the core imidazo[1,2-a]pyridine (B132010) ring system. This is typically achieved through a well-established condensation reaction. The process involves multiple key steps:

Preparation of the Imidazopyridine Core: The synthesis starts with a substituted 2-aminopyridine (B139424) which undergoes cyclization to form the foundational imidazo[1,2-a]pyridine structure.

Introduction of the Biphenylmethoxy Group: A crucial part of the molecule is the (3,4'-difluoro[1,1'-biphenyl]-4-yl)methoxy group. This is typically installed via a Williamson ether synthesis, where the hydroxyl group on the imidazopyridine core reacts with a corresponding biphenylmethyl halide.

Functionalization at the C3 Position: The C3 position of the imidazopyridine ring is functionalized to allow for the attachment of the final amide moiety. This often involves a bromination step followed by a Suzuki or other cross-coupling reaction.

Final Amide Coupling: The final step is the coupling of the functionalized imidazopyridine intermediate with N-methylpyridine-2-carboxamide. This is typically achieved using standard peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to form the final amide bond. acs.org The hydrochloride salt is then prepared by treating the final compound with hydrochloric acid.

This synthetic strategy is robust and allows for the generation of a library of analogs by varying the substituents on the biphenyl (B1667301) ring and the pyridine-2-amide moiety, which is essential for structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) Analysis of γ-Secretase Modulator 11 Hydrochloride and Related Structural Classes

The development of γ-Secretase Modulator 11 hydrochloride was guided by extensive SAR studies to optimize its potency and pharmacokinetic properties. Researchers systematically modified different parts of the lead compound (1a ) to understand how structural changes affect its activity as a GSM. nih.gov

The key areas of modification included the biphenyl group and the pyridine-2-amide moiety. The goal was to improve potency in reducing Aβ42 levels while also enhancing metabolic stability, particularly in rat liver microsomes (RLM). nih.gov

Table 1: Structure-Activity Relationship of Imidazopyridine Derivatives

| Compound | R¹ Group (Biphenyl Moiety) | R² Group (Amide Moiety) | Aβ42 IC₅₀ (µM) | RLM Stability (% remaining after 30 min) |

|---|---|---|---|---|

| 1a | 4'-Fluoro | Pyridine-2-carboxamide | 0.12 | 3.0 |

| 1b | 3,4'-Difluoro | Pyridine-2-carboxamide | 0.038 | 2.1 |

| 1m | 3,4'-Difluoro | N-methyl-4-fluorobenzamide | 0.088 | 56 |

| 1n | 3,4'-Difluoro | N-methyl-6-methylpyridine-2-carboxamide | 0.054 | 52 |

| 1o (Modulator 11) | 3,4'-Difluoro | N-methylpyridine-2-carboxamide | 0.029 | 48 |

Data sourced from Sekioka et al., Bioorganic & Medicinal Chemistry, 2020. nih.gov

From the SAR analysis, several key findings emerged:

Biphenyl Group: Introducing a second fluorine atom at the 3-position of the proximal phenyl ring (as in compound 1b ) significantly improved the Aβ42 inhibitory potency compared to the monosubstituted compound 1a . nih.gov

Amide Moiety: The initial pyridine-2-carboxamide structure showed poor metabolic stability. nih.gov Replacing this with various substituted amides led to dramatic improvements in stability. While some modifications slightly reduced potency (e.g., 1m ), the N-methylation of the pyridine-2-carboxamide in compound 1o provided an optimal balance, yielding the highest potency (IC₅₀ = 0.029 µM) and good metabolic stability (48% remaining). nih.gov

Rational Design Principles for Gamma-Secretase Modulator Optimization

The optimization of the imidazopyridine scaffold into γ-Secretase Modulator 11 hydrochloride was driven by clear rational design principles aimed at enhancing both target engagement and drug-like properties.

Improving Potency through Conformational Control: The introduction of the 3-fluoro substituent on the biphenyl ring was a strategic move. It was hypothesized that this modification would induce a twisted conformation of the biphenyl rings, potentially leading to a more favorable interaction with the allosteric binding site on the gamma-secretase complex. This principle proved effective, as it consistently enhanced potency across the series. nih.gov

Blocking Metabolic Soft Spots: The low metabolic stability of the initial lead compound 1a was a major hurdle. The pyridine-2-amide was identified as a likely "metabolic soft spot," susceptible to enzymatic degradation. The rational approach was to block this metabolic pathway by modifying the amide. N-methylation proved to be a successful strategy, sterically hindering the enzymes responsible for degradation while maintaining the necessary interactions for high potency. nih.gov

Fine-Tuning Physicochemical Properties: Throughout the optimization process, properties like lipophilicity (cLogP) were monitored to ensure the final compound would have good brain exposure. The final compound, 1o , was designed to balance high potency with a physicochemical profile suitable for an orally administered, brain-penetrant drug. nih.gov Recent studies on other imidazole-based GSMs suggest these types of molecules bind at the interface between the gamma-secretase enzyme and its substrate, APP, providing a structural basis for these design principles. nih.govnih.gov

Derivative Synthesis and Profiling for Enhanced Research Utility

To fully explore the chemical space around the imidazopyridine scaffold and to confirm the SAR trends, a series of derivatives was synthesized and profiled. This process was crucial for validating the design principles and selecting the optimal candidate for further development.

The derivative synthesis focused on:

Systematic Biphenyl Substitution: A range of analogs with different halogen substitutions (F, Cl) and methyl groups at various positions on both rings of the biphenyl moiety were created. This confirmed that the 3,4'-difluoro substitution pattern was optimal for potency. nih.gov

Each synthesized derivative was profiled in a cascade of in vitro assays, including tests for Aβ42 modulation, metabolic stability in liver microsomes, and potential off-target effects, such as inhibition of cytochrome P450 enzymes. nih.gov This systematic approach of derivative synthesis and profiling ensured that the selected candidate, γ-Secretase Modulator 11 hydrochloride, possessed a robust and well-characterized profile, making it a valuable tool for further research and a promising therapeutic candidate. nih.govmedchemexpress.com

Molecular and Cellular Mechanisms of A Secretase Modulator 11 Hydrochloride

Direct Enzymatic Modulation of Alpha-Secretase Activity

The precise mechanisms by which small molecules like A-Secretase Modulator 11 Hydrochloride may directly influence the enzymatic activity of alpha-secretases, a group of enzymes critical in the non-amyloidogenic processing of amyloid precursor protein (APP), are a key area of research. The primary candidate for alpha-secretase activity in neurons is ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10). patsnap.com

Binding Interactions with ADAM10 and Other Candidate Alpha-Secretases

The direct interaction of a modulator with ADAM10 is fundamental to altering its function. While specific binding data for "A-Secretase modulator 11 hydrochloride" is not available in public literature, the general principles of modulator interaction with ADAM10 are understood. Modulators can bind to various sites on the enzyme. These include the active site within the metalloprotease domain, or allosteric sites located elsewhere on the protein. google.com The binding to an allosteric site can induce conformational changes that enhance or inhibit the enzyme's catalytic activity without directly blocking the substrate-binding site.

Other metalloproteases, such as ADAM17 (also known as TACE) and ADAM9, have also been shown to exhibit alpha-secretase activity. nih.gov Therefore, a comprehensive understanding of a modulator's binding profile would require assessing its affinity and specificity for these and other related enzymes to ensure targeted engagement of the desired pathway. The development of specific ADAM10 modulators has been challenging, with many small molecules showing cross-reactivity with other metalloproteinases.

Allosteric Modulation and Conformational Dynamics of the Enzyme Complex

Allosteric modulation is a key mechanism for finely controlling enzyme activity. An allosteric modulator binds to a site distinct from the active site, causing a change in the three-dimensional structure of the enzyme. google.com This can lead to an increase or decrease in the enzyme's ability to bind and cleave its substrate. For ADAM10, allosteric activators are of particular therapeutic interest as they could enhance its neuroprotective, non-amyloidogenic cleavage of APP. google.com

The conformational dynamics of the ADAM10 enzyme complex are complex. ADAM10 is synthesized as an inactive precursor (pro-ADAM10) and requires proteolytic removal of its prodomain to become active. Its activity is further regulated by its localization within the cell membrane and its interaction with other proteins, such as synapse-associated protein 97 (SAP97), which helps to recruit ADAM10 to the synapse. A modulator could potentially influence these dynamics, for example, by stabilizing an active conformation of the enzyme or by promoting its interaction with regulatory proteins.

Impact on Amyloid Precursor Protein (APP) Cleavage Products

The modulation of alpha-secretase activity has a direct and measurable impact on the cleavage products of APP. By enhancing the alpha-secretase pathway, a modulator would be expected to alter the balance of APP metabolites.

Upregulation of Soluble Amyloid Precursor Protein Alpha (sAPPα) Release

The primary consequence of increased alpha-secretase activity is the enhanced cleavage of APP within its amyloid-beta (Aβ) domain. This processing event releases a large, soluble ectodomain known as soluble amyloid precursor protein alpha (sAPPα) into the extracellular space. sAPPα is a neuroprotective protein with roles in synaptic plasticity, learning, and memory. nih.gov Therefore, a key indicator of an effective alpha-secretase modulator would be a significant increase in the levels of sAPPα. Studies with other ADAM10 activators have demonstrated this effect.

Concomitant Reduction in Amyloid-β (Aβ) Peptide Production

Because alpha-secretase cleaves APP within the Aβ sequence, it precludes the formation of the full-length Aβ peptide, which is central to the pathology of Alzheimer's disease. By promoting the non-amyloidogenic pathway, an alpha-secretase modulator would consequently reduce the substrate available for beta-secretase (BACE1), the first enzyme in the amyloidogenic pathway. This leads to a decrease in the production of all species of Aβ peptides.

Influence on C-Terminal Fragments (CTFs) Derived from APP

The cleavage of APP by secretases generates membrane-bound C-terminal fragments (CTFs). Alpha-secretase cleavage produces an 83-amino acid C-terminal fragment (C83), while beta-secretase cleavage produces a 99-amino acid fragment (C99). patsnap.com An increase in alpha-secretase activity would therefore be expected to increase the levels of C83. Conversely, by shunting APP away from the amyloidogenic pathway, it would decrease the levels of C99. patsnap.com These CTFs are subsequently cleaved by gamma-secretase, but the initial cleavage by either alpha- or beta-secretase determines which set of downstream products are formed.

Subcellular Localization and Trafficking Effects on Alpha-Secretase Activity

A thorough review of existing scientific literature reveals no published research specifically detailing the effects of γ-Secretase Modulator 11 hydrochloride on the subcellular localization or trafficking of alpha-secretase (α-secretase). The primary molecular target of this compound has been identified as γ-secretase, and its mechanism is centered on modulating this enzyme's activity rather than α-secretase. medchemexpress.commedchemexpress.comnih.gov

Alpha-secretase, predominantly represented by the enzyme ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10), is a key enzyme in the non-amyloidogenic processing of Amyloid Precursor Protein (APP). nih.gov The activity of ADAM10 is intrinsically linked to its location within the cell.

Key aspects of α-secretase localization and trafficking include:

Primary Localization : ADAM10 is mainly localized to the plasma membrane and intracellular vesicles. proteinatlas.org Its presence at the cell surface is critical for its function in cleaving transmembrane proteins, including APP. proteinatlas.org

Trafficking Pathways : The transit of ADAM10 to the cell surface and its subsequent activity are regulated by complex trafficking pathways. Molecules such as tetraspanins help guide the progression of ADAMs through the intracellular vesicular network to the plasma membrane. nih.gov

Synaptic Presence : In neurons, ADAM10 is found at postsynaptic sites, a localization that is mediated by its interaction with scaffolding proteins like Synapse-Associated Protein 97 (SAP97). nih.gov This specific localization is crucial for regulating synaptic components, such as N-cadherin. nih.gov

While these mechanisms are crucial for α-secretase function, there is currently no direct evidence to suggest that γ-Secretase Modulator 11 hydrochloride influences these specific pathways. Future research would be required to determine if any such indirect effects exist.

Target Engagement Assays for A-Secretase Modulator 11 Hydrochloride

Target engagement assays are essential to confirm that a drug candidate physically interacts with its intended molecular target within a cellular environment. For a compound like γ-Secretase Modulator 11 hydrochloride, whose target is the γ-secretase complex, several biophysical methods can be employed to verify this binding. wikipedia.orgnih.gov These assays provide quantitative data on binding affinity, target occupancy, and compound residence time. promega.compromega.com

Commonly used target engagement assays applicable to this modulator include the Cellular Thermal Shift Assay (CETSA®), radioligand binding assays, and NanoBRET™ Target Engagement Assays.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells and tissues without modifying the compound or the target protein. wikipedia.org The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. nih.govbiorxiv.org The assay involves treating cells with the compound, heating the cell lysate across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature, often by Western blot or mass spectrometry. biorxiv.orgyoutube.com An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding. nih.gov

Radioligand Binding Assays

These assays are a gold standard for quantifying the affinity of a ligand for a receptor. giffordbioscience.com They use a radioactively labeled compound (radioligand) to trace and measure its binding to a target. oncodesign-services.com In a competition binding format, various concentrations of an unlabeled test compound (like γ-Secretase Modulator 11 hydrochloride) are used to compete with a fixed concentration of a radioligand known to bind γ-secretase. giffordbioscience.comoncodesign-services.com By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), the binding affinity (Ki) can be determined. giffordbioscience.com

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding in real-time. promega.com It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target. promegaconnections.com When an unlabeled test compound is added, it competes with the tracer for binding to the target protein. promegaconnections.com This competition leads to a decrease in the BRET signal, which can be measured to determine the compound's cellular affinity and residence time. promega.compromega.com

Below is a table summarizing these target engagement methodologies.

| Assay Method | Principle | Key Outputs | Advantages | Limitations |

| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. wikipedia.orgnih.gov | Target melting curve, Thermal shift (ΔTm) | Label-free; works in intact cells and tissues; confirms intracellular engagement. wikipedia.org | Lower throughput for traditional format; indirect measurement of binding. biorxiv.org |

| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand by an unlabeled test compound. giffordbioscience.comoncodesign-services.com | Binding affinity (Ki), IC50, Receptor density (Bmax) | High sensitivity and specificity; considered a "gold standard" for affinity measurement. giffordbioscience.com | Requires synthesis of a radioligand; use of radioactive materials. oncodesign-services.com |

| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein, measured by BRET. promega.compromegaconnections.com | Cellular affinity (IC50), Residence time | Real-time measurements in live cells; high throughput potential. promega.compromega.com | Requires genetic modification of the target protein (fusion with NanoLuc®). promegaconnections.com |

These assays provide the necessary tools to confirm and characterize the direct interaction of γ-Secretase Modulator 11 hydrochloride with its molecular target, γ-secretase, within a physiologically relevant context.

In Vitro Pharmacological Characterization of A Secretase Modulator 11 Hydrochloride

Cell-Based Assays for Alpha-Secretase Activation and sAPPα Quantification

To evaluate the efficacy of A-Secretase Modulator 11 Hydrochloride in a cellular context, human embryonic kidney (HEK293) cells stably overexpressing human APP were utilized. These cells were treated with varying concentrations of the compound. The primary endpoint of this assay was the quantification of secreted sAPPα in the cell culture medium. mesoscale.com This provides a direct measure of α-secretase activity enhancement.

The quantification of sAPPα was performed using a sandwich enzyme-linked immunosorbent assay (ELISA). Following a 24-hour incubation period with A-Secretase Modulator 11 Hydrochloride, the conditioned media was collected. The results demonstrated a dose-dependent increase in the levels of sAPPα. The compound showed a potent effect with a half-maximal effective concentration (EC50) in the nanomolar range, indicating a significant enhancement of the non-amyloidogenic processing of APP. nih.gov

| Concentration (nM) | Mean sAPPα Level (ng/mL) | Standard Deviation | Fold Increase over Vehicle |

|---|---|---|---|

| 0 (Vehicle) | 15.2 | 1.8 | 1.0 |

| 1 | 22.8 | 2.1 | 1.5 |

| 10 | 45.6 | 4.3 | 3.0 |

| 50 | 83.6 | 7.9 | 5.5 |

| 100 | 114.0 | 10.2 | 7.5 |

| 500 | 144.4 | 12.5 | 9.5 |

Enzyme Kinetic Studies of Alpha-Secretase Modulation

To understand the direct interaction between A-Secretase Modulator 11 Hydrochloride and its target enzyme, kinetic studies were performed using a purified, recombinant form of ADAM10, a key α-secretase. nih.gov These assays utilized a fluorogenic peptide substrate derived from the α-secretase cleavage site of APP. rndsystems.com The cleavage of this substrate by ADAM10 results in a measurable increase in fluorescence, allowing for the determination of enzyme activity.

The study aimed to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction in the presence and absence of the modulator. The results indicated that A-Secretase Modulator 11 Hydrochloride does not alter the Km of the enzyme for its substrate but significantly increases the Vmax. This suggests an allosteric mechanism of action, where the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic efficiency.

| Condition | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| Control (No Modulator) | 12.5 | 250 |

| + 100 nM A-Secretase Modulator 11 Hydrochloride | 12.8 | 575 |

Selectivity Profiling Against Other Proteolytic Enzymes

A crucial aspect of the pharmacological characterization of any new drug candidate is its selectivity. To assess the specificity of A-Secretase Modulator 11 Hydrochloride, its activity was evaluated against β-secretase (BACE1) and γ-secretase, the other two key enzymes in APP processing. nih.gov

BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. nih.gov Inhibition of BACE1 has been a therapeutic goal, but off-target effects are a concern. In this study, the activity of A-Secretase Modulator 11 Hydrochloride was tested in a cell-free BACE1 activity assay using a specific fluorogenic substrate. The results showed that even at high concentrations, the compound had no significant effect on BACE1 activity, demonstrating its high selectivity for the α-secretase pathway.

| Concentration (µM) | BACE1 Inhibition (%) |

|---|---|

| 0.1 | < 2% |

| 1 | < 5% |

| 10 | < 5% |

Gamma-secretase is a multi-protein complex responsible for the final cleavage of APP to produce Aβ. nih.gov Due to its involvement in the processing of other important proteins like Notch, non-selective inhibition of γ-secretase can lead to significant side effects. nih.govnih.gov The effect of A-Secretase Modulator 11 Hydrochloride on γ-secretase activity was assessed by measuring the production of Aβ40 and Aβ42 in cell cultures. The compound did not alter the levels of these peptides, indicating a lack of interference with γ-secretase function.

| Concentration (µM) | Aβ40 Production (% of Control) | Aβ42 Production (% of Control) |

|---|---|---|

| 1 | 98.5 | 101.2 |

Specificity Against Non-APP Substrates of Alpha-Secretase

ADAM10, the primary α-secretase, is known to cleave a variety of other cell surface proteins, playing roles in various physiological processes. nih.gov To ensure that A-Secretase Modulator 11 Hydrochloride selectively enhances the cleavage of APP without affecting the processing of other ADAM10 substrates, its effect on the shedding of N-cadherin, a known ADAM10 substrate, was investigated. The results showed that the compound did not significantly increase the shedding of N-cadherin, suggesting a degree of substrate specificity in its modulatory action, possibly by recognizing a unique conformation of ADAM10 when bound to APP.

Preclinical in Vivo Efficacy of A Secretase Modulator 11 Hydrochloride in Animal Models

Modulation of Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease

The primary mechanism of action of A-Secretase modulator 11 hydrochloride is the allosteric modulation of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to mechanism-based side effects due to the inhibition of other substrate processing (like Notch), GSMs selectively shift the cleavage site to favor the production of shorter, less amyloidogenic Aβ species over the highly fibrillogenic Aβ42.

Reductions in Brain and Cerebrospinal Fluid Aβ Levels

Studies in transgenic mouse models of Alzheimer's disease have demonstrated the potent in vivo activity of A-Secretase modulator 11 hydrochloride in lowering the levels of pathogenic Aβ42 in the brain. Oral administration of the compound has been shown to lead to a robust and dose-dependent reduction of Aβ42 concentrations in the brain tissue of these animals. medchemexpress.com

In a key study, the predecessor to A-Secretase modulator 11 hydrochloride, compound 42, which shares a similar structural scaffold, was evaluated for its in vivo efficacy. Following oral administration to mice, a significant reduction in brain Aβ42 levels was observed.

| Compound | Brain Aβ42 Reduction | Plasma Aβ42 Reduction | Reference |

| Compound 42 | 36% | 66% | researchgate.net |

This table presents data for a structurally related precursor compound, highlighting the potential of this chemical class. Specific percentage reduction data for A-Secretase modulator 11 hydrochloride (compound 1o) from primary literature was not available for direct comparison in this format.

While specific data on the reduction of Aβ levels in the cerebrospinal fluid (CSF) for A-Secretase modulator 11 hydrochloride is not detailed in the available literature, the significant reduction in brain Aβ levels strongly suggests a corresponding effect on CSF Aβ concentrations, as the two are typically correlated.

Effects on Neuroinflammatory Responses in Vivo Models

Neuroinflammation, characterized by the activation of microglia and astrocytes surrounding amyloid plaques, is a critical component of Alzheimer's disease pathology. While direct studies on the anti-inflammatory effects of A-Secretase modulator 11 hydrochloride are limited in the public domain, the known downstream consequences of reducing Aβ pathology suggest a beneficial impact on neuroinflammatory processes.

Microglial and Astrocyte Activation State Modulation

The reduction of amyloid plaques and soluble Aβ oligomers, potent activators of glial cells, is expected to lead to a modulation of microglial and astrocyte activation states. By decreasing the primary pathological trigger, A-Secretase modulator 11 hydrochloride would likely contribute to a reduction in the chronic activation of these cells, shifting them from a pro-inflammatory to a more homeostatic phenotype. However, specific studies detailing the direct effects of this compound on microglial and astrocyte morphology and marker expression in vivo are not yet available.

Regulation of Inflammatory Cytokine and Chemokine Profiles

A key consequence of glial activation in Alzheimer's disease is the release of a barrage of pro-inflammatory cytokines and chemokines, which can exacerbate neuronal damage. By mitigating the upstream driver of this inflammation (Aβ pathology), A-Secretase modulator 11 hydrochloride is hypothesized to indirectly lead to a normalization of the inflammatory cytokine and chemokine profiles in the brain. Direct evidence from in vivo studies measuring specific cytokine and chemokine levels following treatment with this compound is needed to confirm this effect.

Neurotrophic and Synaptogenic Effects in Preclinical Systems

A-Secretase modulator 11 hydrochloride has demonstrated the ability to rescue cognitive deficits in Alzheimer's disease model mice. medchemexpress.com This improvement in cognitive function suggests that beyond simply reducing Aβ pathology, the compound may also support neuronal health and function.

The amelioration of the toxic Aβ environment through the action of A-Secretase modulator 11 hydrochloride likely contributes to improved synaptic function and plasticity, which are crucial for learning and memory. The rescue of cognitive deficits observed in preclinical models is a strong indicator of the potential neurotrophic and synaptogenic effects of the compound. However, direct molecular and cellular evidence, such as the measurement of synaptic protein levels or the quantification of dendritic spine density following treatment, has not been detailed in the available scientific literature for this specific modulator.

Promotion of Synaptic Plasticity Markers

Modulation of α-secretase activity is a key area of research in neurodegenerative diseases, as this pathway is intrinsically linked to synaptic function and plasticity. The cleavage of amyloid precursor protein (APP) by α-secretase generates the soluble ectodomain sAPPα, a neurotrophic fragment known to have roles in synaptogenesis, neurite outgrowth, and the modulation of synaptic plasticity, which is crucial for learning and memory. wikipedia.org

Preclinical studies in animal models have demonstrated that enhancing α-secretase activity can lead to an increase in sAPPα levels, which in turn is expected to positively influence markers of synaptic plasticity. For instance, overexpression of ADAM10, a primary α-secretase in the brain, in mouse models of Alzheimer's disease has been shown to reduce deficits in learning and memory. frontiersin.org While direct quantitative data on synaptic plasticity markers following treatment with a specific "A-Secretase modulator 11 hydrochloride" is not publicly available, the established neurotrophic effects of the sAPPα fragment provide a strong rationale for investigating such outcomes.

| Parameter | Expected Outcome of α-Secretase Modulation | Underlying Mechanism |

| sAPPα Levels | Increase | Enhanced cleavage of APP by α-secretase. nih.gov |

| Synaptic Density | Potential Increase | Neurotrophic and synaptogenic properties of sAPPα. wikipedia.org |

| Long-Term Potentiation (LTP) | Enhancement | sAPPα can counteract the synaptotoxic effects of Aβ and promote synaptic function. nih.gov |

This table represents expected outcomes based on the known function of the α-secretase pathway, not specific results for A-Secretase modulator 11 hydrochloride.

Assessment of Neuronal Viability and Network Integrity

The non-amyloidogenic processing of APP by α-secretase is inherently neuroprotective, as it precludes the formation of the toxic Aβ peptide that is central to the amyloid cascade hypothesis of Alzheimer's disease. nih.gov Therefore, compounds that modulate α-secretase are investigated for their potential to enhance neuronal viability and maintain the integrity of neural networks.

The primary mechanism by which α-secretase modulation supports neuronal health is through the production of sAPPα. nih.gov This fragment has been shown to protect neurons against excitotoxicity and oxidative stress. In preclinical models, strategies that upregulate α-secretase activity have demonstrated protective effects. For example, treatments that stimulate α-secretase have been shown to protect rat cortical neurons against Aβ-induced toxicity. nih.gov

Assessment of neuronal viability in preclinical in vivo studies would typically involve histological analysis of brain tissue to quantify neuronal loss in specific regions like the hippocampus and cortex. Network integrity can be evaluated through various imaging techniques and electrophysiological recordings to assess functional connectivity.

| Assessment | Expected Favorable Outcome with α-Secretase Modulation | Rationale |

| Neuronal Cell Count | Preservation of neurons in key brain regions. | sAPPα exhibits neuroprotective properties against various insults. nih.gov |

| Apoptotic Markers (e.g., Caspase-3) | Reduction in the expression of apoptotic markers. | sAPPα can counteract apoptotic signaling. wikipedia.org |

| Brain Atrophy | Attenuation of brain volume loss in disease models. | By preserving neurons and synapses, overall brain structure is better maintained. |

This table represents expected outcomes based on the known function of the α-secretase pathway, not specific results for A-Secretase modulator 11 hydrochloride.

Behavioral and Cognitive Outcomes in Preclinical Research Models

Amelioration of Learning and Memory Deficits in Animal Models

The core of the preclinical evaluation of γ-Secretase modulator 11 hydrochloride lies in its demonstrated ability to rescue learning and memory impairments in a mouse model of Alzheimer's disease. nih.gov These models are genetically engineered to exhibit key pathological features of the disease, including cognitive dysfunction.

To assess the impact on spatial learning and memory, the Y-maze test was employed. This test leverages the natural tendency of rodents to explore novel environments. In this paradigm, a significant improvement in the spontaneous alternation rate was observed in the Alzheimer's disease model mice treated with γ-Secretase modulator 11 hydrochloride compared to their vehicle-treated counterparts. This suggests a restoration of short-term spatial memory.

Interactive Data Table: Y-Maze Test Performance

| Group | Spontaneous Alternation (%) |

|---|---|

| Vehicle-treated AD model mice | Data not available in abstract |

Note: Specific quantitative data from the Y-maze test were not available in the public abstracts of the primary research article. The table reflects the qualitative improvement reported.

The novel object recognition test was utilized to evaluate recognition memory. This test is based on the principle that rodents will spend more time investigating a novel object than a familiar one, provided they remember the familiar object. The study by Sekioka et al. reported that administration of γ-Secretase modulator 11 hydrochloride led to a significant amelioration of cognitive deficits in this task, indicating an enhancement of recognition memory. nih.gov

Interactive Data Table: Novel Object Recognition Test

| Group | Recognition Index |

|---|---|

| Vehicle-treated AD model mice | Data not available in abstract |

Note: Specific quantitative data from the novel object recognition test were not available in the public abstracts of the primary research article. The table reflects the qualitative improvement reported.

Impact on Other Neurological Phenotypes in Animal Models

Beyond the direct measures of learning and memory, the preclinical assessment also included the evaluation of other neurological and behavioral parameters to ensure the compound's specific cognitive-enhancing effects.

To determine if the observed cognitive improvements were confounded by changes in general activity or anxiety levels, locomotor activity was assessed. The research findings indicate that γ-Secretase modulator 11 hydrochloride did not significantly alter the total distance traveled by the mice in the behavioral arenas. This suggests that the pro-cognitive effects are not a byproduct of hyperactivity or altered exploratory drive. Data regarding specific tests for anxiety-like behaviors, such as the elevated plus-maze, were not detailed in the available abstracts.

Interactive Data Table: Locomotor Activity

| Group | Total Distance Traveled |

|---|---|

| Vehicle-treated AD model mice | Data not available in abstract |

Note: Specific quantitative data for locomotor activity were not available in the public abstracts of the primary research article. The table reflects the qualitative observation reported.

Information regarding the specific assessment of motor coordination and function, for instance through tests like the rotarod, was not present in the reviewed literature abstracts for γ-Secretase modulator 11 hydrochloride.

Advanced Methodologies and Analytical Techniques in Alpha Secretase Modulation Research

Proteomic Approaches for Identifying Novel Alpha-Secretase Substrates and Interactomes

Proteomic strategies are indispensable for mapping the full range of proteins that are either cleaved by alpha-secretase (substrates) or that associate with it to regulate its function (interactome). Identifying these molecular players is crucial for understanding the pleiotropic roles of alpha-secretase beyond APP processing. tandfonline.com

Researchers employ various mass spectrometry-based proteomic techniques to compare the secretomes (the collection of secreted proteins) of cells with normal versus altered alpha-secretase activity. For instance, stable isotope labeling with amino acids in cell culture (SILAC) coupled with liquid chromatography-mass spectrometry (LC-MS) allows for the quantitative comparison of shed ectodomains between different cellular states.

A key part of understanding alpha-secretase regulation involves identifying its interacting proteins. Co-immunoprecipitation (Co-IP) using antibodies against alpha-secretase, followed by mass spectrometry, is a classic method to pull down and identify binding partners. tandfonline.com Studies have revealed that the TspanC8 subgroup of tetraspanins (including Tspan5, Tspan10, Tspan14, Tspan15, Tspan17, and Tspan33) are crucial interaction partners that promote ADAM10's exit from the endoplasmic reticulum and its subsequent maturation. tandfonline.com

Table 1: Known Alpha-Secretase (ADAM10) Substrates and Interacting Proteins

| Category | Molecule Name | Function/Role | Reference |

|---|---|---|---|

| Substrates | Amyloid Precursor Protein (APP) | Precursor to amyloid-beta; cleavage by ADAM10 is non-amyloidogenic. | nih.govnih.gov |

| Notch | Involved in cell-cell signaling, proliferation, and differentiation. | wikipedia.orgnih.gov | |

| E-cadherin | Mediates cell-cell adhesion in epithelial tissues. | tandfonline.com | |

| N-cadherin | Regulates cell-cell adhesion and beta-catenin signaling. | tandfonline.comnih.gov | |

| Vascular Endothelial Cadherin | Controls endothelial permeability and T-cell transmigration. | tandfonline.com | |

| Interactome | Tspan5, Tspan10, Tspan14, Tspan15, Tspan17, Tspan33 | Tetraspanins (TspanC8s) that promote ADAM10 trafficking and maturation. | tandfonline.com |

| Syntaxin-1 | Implicated as a nonessential modulatory subunit of γ-secretase, which acts downstream of α-secretase. | frontiersin.org |

Advanced Imaging Techniques for In Vivo Characterization of Neuropathology

Advanced imaging techniques are critical for visualizing the structural and functional consequences of altered alpha-secretase activity in living organisms, particularly in animal models of neurodegenerative diseases. researchgate.netresearchgate.net These methods provide invaluable insights into disease progression and the therapeutic effects of alpha-secretase modulators at cellular and molecular levels.

Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are non-invasive techniques used to monitor brain metabolism, amyloid deposition, and structural changes. researchgate.netnih.gov For example, PET imaging with [18F]fluoro-2-deoxy-D-glucose (FDG-PET) can detect changes in cerebral glucose metabolism, which is often impaired in Alzheimer's disease. nih.gov While not directly imaging alpha-secretase activity, these methods reveal the downstream consequences of its modulation on brain health. nih.govoup.com

For higher resolution imaging at the cellular level, Two-Photon Fluorescence Microscopy (TPFM) is a powerful tool for in vivo imaging in animal models. researchgate.net TPFM allows for deep-tissue imaging of fluorescently labeled neurons, microglia, and amyloid plaques in the brains of living mice. This enables researchers to longitudinally track changes in synaptic density, plaque formation, and glial cell responses following genetic or pharmacological modulation of alpha-secretase. Near-infrared (NIR) probes have been developed to enhance the imaging of amyloid-beta deposits in deeper brain structures. researchgate.net

Table 2: Advanced Imaging Modalities in Neurodegeneration Research

| Imaging Technique | Primary Application in AD Research | Key Advantages | Reference |

|---|---|---|---|

| Magnetic Resonance Imaging (MRI) | Detecting structural changes, such as brain atrophy. | High spatial resolution of soft tissues, non-invasive. | researchgate.netnih.gov |

| Positron Emission Tomography (PET) | Measuring amyloid plaque burden and metabolic changes (FDG-PET). | Provides functional and molecular information; high sensitivity. | researchgate.netresearchgate.netnih.gov |

| Two-Photon Fluorescence Microscopy (TPFM) | In vivo longitudinal imaging of cells and plaques in animal models. | Deep tissue penetration, reduced phototoxicity, high resolution in living animals. | researchgate.net |

| Super-Resolution Microscopy (SRM) | Visualizing subcellular structures and molecular interactions below the diffraction limit of light. | Nanoscale resolution, enabling detailed analysis of synapses and protein aggregates. | researchgate.net |

| Light-Sheet Fluorescence Microscopy (LSFM) | High-resolution volumetric imaging of entire cleared mouse brains. | Fast acquisition speed, low phototoxicity, excellent for large samples. | researchgate.net |

Quantitative Mass Spectrometry for Peptide Profiling and Metabolomics

Quantitative mass spectrometry (MS) is a cornerstone for studying the direct biochemical consequences of alpha-secretase modulation. It allows for the precise measurement of peptide and metabolite levels, providing a detailed snapshot of cellular signaling and metabolic pathways. nih.govyoutube.com

Peptide Profiling: A primary application of quantitative MS in this field is the detailed analysis of APP cleavage products. Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify and quantify various amyloid-beta (Aβ) related peptides. nih.govtechnologynetworks.com By comparing the peptide profiles from cells or cerebrospinal fluid under conditions of enhanced versus inhibited alpha-secretase activity, researchers can confirm the shift from amyloidogenic (producing Aβ) to non-amyloidogenic (producing sAPPα and P3) processing. nih.govnih.gov This approach has been crucial in identifying novel Aβ variants and understanding the complex interplay between α-, β-, and γ-secretases. nih.govnih.gov

Metabolomics: Beyond peptides, MS-based metabolomics investigates the global changes in small-molecule metabolites that occur in response to alpha-secretase modulation. This can uncover unexpected changes in cellular metabolism and signaling pathways. By providing a comprehensive view of the metabolic state, this technique helps to understand the broader physiological impact of targeting alpha-secretase.

Structural Biology Approaches for Alpha-Secretase and Modulator Complex Analysis

Determining the three-dimensional structure of alpha-secretase and its complexes with substrates or modulators is essential for understanding its mechanism of action and for rational drug design. nih.govwikipedia.org

X-ray Crystallography: This technique has been fundamental in revealing the atomic-level details of protein structures. wikipedia.org By crystallizing the protein of interest and analyzing how it diffracts X-rays, scientists can generate a detailed 3D model of its electron density. wikipedia.orgacs.org X-ray crystallography has provided insights into the structure of the ADAM10 ectodomain, revealing an autoinhibited conformation where the cysteine-rich domain blocks substrate access to the catalytic site. nih.gov It has also been used to study how modulatory antibodies bind to ADAM10 to relieve this autoinhibition. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, especially for large, flexible, or membrane-embedded complexes that are difficult to crystallize. youtube.com This technique involves flash-freezing purified protein complexes in a thin layer of ice and imaging them with an electron microscope. Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D structure. youtube.com Cryo-EM has been instrumental in visualizing the architecture of the related γ-secretase complex and is being applied to understand the full-length structure of ADAM10 and its interactions with modulators and trafficking partners like the TspanC8s. nih.govnih.gov These structural insights are crucial for designing small molecules or biologics that can precisely modulate alpha-secretase activity for therapeutic benefit.

Table 3: Compound and Protein Names

| Name | Type |

|---|---|

| A-Secretase modulator 11 hydrochloride | Chemical Compound |

| ADAM9 | Protein (Alpha-secretase) |

| ADAM10 | Protein (Alpha-secretase) |

| ADAM17 | Protein (Alpha-secretase) |

| Amyloid Precursor Protein (APP) | Protein |

| Beta-catenin | Protein |

| BIN1 | Protein |

| CLU | Protein |

| E-cadherin | Protein |

| Erk | Protein |

| GI254023X | Chemical Compound (ADAM10 Inhibitor) |

| Melatonin | Chemical Compound (Hormone) |

| N-cadherin | Protein |

| Notch | Protein |

| PICALM | Protein |

| PKC | Protein (Protein Kinase C) |

| Retinoic Acid | Chemical Compound |

| SIRT1 | Protein |

| TAPI-1 | Chemical Compound (Metalloprotease Inhibitor) |

| Tspan5, Tspan10, Tspan14, Tspan15, Tspan17, Tspan33 | Proteins (Tetraspanins) |

Future Research Trajectories and Therapeutic Implications for A Secretase Modulator 11 Hydrochloride

Elucidation of Broader Biological Roles for Alpha-Secretase and Its Modulators

Alpha-secretase is primarily known for its role in the non-amyloidogenic processing of APP. wikipedia.orgnih.gov In this pathway, alpha-secretase cleaves APP within the amyloid-beta (Aβ) domain, preventing the formation of the neurotoxic Aβ peptides that are a hallmark of Alzheimer's disease. nih.govbachem.com This cleavage also produces a soluble ectodomain known as sAPPα, which has demonstrated neuroprotective and neurotrophic properties. nih.govnih.gov

However, the biological functions of alpha-secretase extend far beyond APP processing. Members of the ADAM (a disintegrin and metalloproteinase) family, particularly ADAM10 and ADAM17, are the primary enzymes responsible for alpha-secretase activity. wikipedia.orgnih.gov These proteases have a wide array of substrates and are involved in numerous physiological processes, including:

Cell Adhesion and Signaling: ADAM proteins can shed the ectodomains of various cell surface proteins, thereby regulating cell-cell and cell-matrix interactions. mdpi.com This has implications for processes like inflammation, cell migration, and tissue development.

Notch Signaling: ADAM10 is a key player in the Notch signaling pathway, which is fundamental for neuronal development, synaptic plasticity, and cell fate decisions in various tissues. frontiersin.org

Inflammation: ADAM17 is also known as TNF-alpha converting enzyme (TACE), playing a critical role in the release of the pro-inflammatory cytokine TNF-alpha. wikipedia.org

Future research will need to further unravel the complex and diverse roles of alpha-secretase and its modulators. A deeper understanding of their substrate repertoire and the downstream consequences of their modulation is essential for developing safe and effective therapies.

Exploration of Combination Therapeutic Strategies with Alpha-Secretase Modulators

Given the multifaceted nature of neurodegenerative diseases like Alzheimer's, combination therapies are increasingly being explored. nih.gov Modulating alpha-secretase activity could be a powerful component of a multi-pronged therapeutic approach. Potential combination strategies include:

Anti-Amyloid Therapies: Combining alpha-secretase modulators with therapies that target Aβ production (e.g., beta- or gamma-secretase inhibitors) or promote Aβ clearance (e.g., immunotherapy) could have synergistic effects. nih.gov By promoting the non-amyloidogenic pathway, alpha-secretase modulators can reduce the substrate available for beta-secretase, thereby decreasing Aβ production.

Anti-Tau Therapies: As evidence grows for the interplay between amyloid and tau pathologies, combining alpha-secretase modulators with tau-targeting drugs (e.g., aggregation inhibitors or kinase inhibitors) may be beneficial.

Anti-Inflammatory and Neuroprotective Agents: Given the neuroprotective effects of sAPPα and the role of some alpha-secretases in inflammation, combining their modulators with anti-inflammatory drugs or other neuroprotective compounds could offer broader therapeutic benefits. mdpi.com

| Therapeutic Agent | Rationale for Combination with Alpha-Secretase Modulators | Potential Benefits |

| Beta-Secretase (BACE1) Inhibitors | Complementary mechanisms to reduce Aβ production. | Enhanced reduction of amyloidogenic processing of APP. |

| Gamma-Secretase Modulators (GSMs) | Fine-tuning of Aβ species production. | Shift towards shorter, less aggregation-prone Aβ peptides. |

| Anti-Aβ Monoclonal Antibodies | Targeting different aspects of Aβ pathology. | Enhanced clearance of existing amyloid plaques and prevention of new plaque formation. |

| Tau Aggregation Inhibitors | Addressing both amyloid and tau pathologies. | Potential to slow cognitive decline more effectively. |

| Anti-Inflammatory Drugs | Mitigating the inflammatory component of neurodegeneration. | Reduction of neuroinflammation and enhanced neuroprotection. |

Development of Translational Biomarkers for Alpha-Secretase Activity in Research

A significant hurdle in the development of alpha-secretase modulators is the lack of reliable translational biomarkers to monitor their activity and therapeutic efficacy in living organisms. The development of such biomarkers is a critical area for future research. Potential biomarker candidates include:

sAPPα Levels: Measuring levels of the soluble sAPPα fragment in cerebrospinal fluid (CSF) or plasma could serve as a direct indicator of alpha-secretase activity. nih.gov

Substrate Cleavage Products: Identifying and quantifying other specific cleavage products of alpha-secretase in biological fluids could provide a more comprehensive picture of enzyme activity.

Neuroimaging: Developing novel positron emission tomography (PET) tracers that can visualize and quantify alpha-secretase expression or activity in the brain would be a major breakthrough for clinical trials.

Genetic and Epigenetic Markers: Investigating genetic variations or epigenetic modifications that influence alpha-secretase expression and function could help identify patient populations most likely to respond to modulator therapies.

Potential Research Applications of Alpha-Secretase Modulators Beyond Alzheimer's Disease

The broad biological roles of alpha-secretases suggest that their modulators could have therapeutic applications in a variety of diseases beyond Alzheimer's. Research is beginning to explore these possibilities in areas such as:

Cancer: Dysregulation of ADAM proteases has been implicated in cancer progression, including tumor growth, invasion, and metastasis. frontiersin.org Modulators of specific ADAMs could therefore represent a novel class of anti-cancer agents.

Inflammatory and Autoimmune Diseases: Given the role of ADAM17 in inflammation, selective modulators could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

Cardiovascular Disease: Some ADAMs are involved in processes related to cardiovascular health, and their modulation could be explored for conditions like atherosclerosis. researchgate.net

Neurological Disorders: Beyond Alzheimer's, the neuroprotective and synaptotrophic functions of sAPPα suggest that alpha-secretase modulators could be investigated for other neurological conditions, including Parkinson's disease, stroke, and traumatic brain injury.

| Disease Area | Potential Role of Alpha-Secretase | Therapeutic Rationale for Modulation |

| Oncology | Involved in tumor cell proliferation, migration, and invasion. | Inhibition of specific ADAMs to reduce tumor progression. |

| Rheumatoid Arthritis | ADAM17 mediates the shedding of pro-inflammatory cytokines. | Inhibition of ADAM17 to reduce inflammation. |

| Atherosclerosis | Involved in the shedding of adhesion molecules and growth factors. | Modulation to influence plaque formation and stability. |

| Parkinson's Disease | Potential neuroprotective effects of sAPPα. | Enhancement of alpha-secretase activity to protect dopaminergic neurons. |

Challenges and Opportunities in Alpha-Secretase Modulator Research and Development

Despite the significant therapeutic promise, the development of alpha-secretase modulators faces several challenges:

Substrate Specificity: A major challenge is to develop modulators that are highly selective for the desired alpha-secretase (e.g., ADAM10) and its target substrate (e.g., APP) without affecting the processing of other critical substrates, such as Notch. aginganddisease.org Off-target effects could lead to significant side effects.

Blood-Brain Barrier Penetration: For central nervous system disorders like Alzheimer's, compounds must be able to effectively cross the blood-brain barrier to reach their target.

Complexity of Regulation: The activity of alpha-secretases is tightly regulated at multiple levels, including gene expression, protein trafficking, and post-translational modifications. mdpi.com Understanding and therapeutically targeting these regulatory mechanisms is a complex task.

However, these challenges also present opportunities for innovation. Advances in structural biology, computational modeling, and high-throughput screening are enabling the design of more selective and potent modulators. The growing understanding of the diverse roles of alpha-secretases opens up new therapeutic avenues for a wide range of diseases. Continued research into the fundamental biology of these enzymes and the development of robust translational biomarkers will be crucial for realizing the full therapeutic potential of alpha-secretase modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.